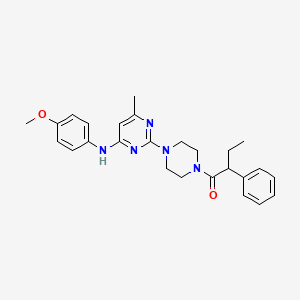

3,4-二氯-N-((3-甲氧基四氢噻吩-3-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamides, including compounds similar to 3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide, involves multi-step chemical processes that aim to introduce specific functional groups to achieve desired pharmacological properties. Studies have focused on the development of neuroleptic drugs through the synthesis of benzamides, highlighting the significance of structural modifications in enhancing biological activity (Iwanami et al., 1981).

Molecular Structure Analysis

The analysis of the molecular structure of benzamide derivatives, including 3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide, typically involves X-ray crystallography, NMR spectroscopy, and computational modeling. These techniques provide insights into the compound's geometry, electronic structure, and intramolecular interactions, which are crucial for understanding its reactivity and binding affinity to biological targets (S. Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including amidation, chlorination, and methoxylation, to modify their chemical properties for potential therapeutic use. The reactivity of these compounds is influenced by their molecular structure, particularly the presence of electron-withdrawing or donating groups that affect their nucleophilic and electrophilic sites (Tamazawa & Arima, 1984).

科学研究应用

多巴胺D3受体配体:一项研究探讨了苯甲酰胺的结构修饰,以确定导致D3受体亲和力的特征。研究确定了几种高亲和力的D3配体,具有选择性作用于D2、D4、5-HT1A和α1受体,表明在神经科学和药理学中可能有应用(Leopoldo et al., 2002)。

分子结构分析:另一项研究聚焦于一种新型苯甲酰胺的分子结构,利用X射线衍射、红外光谱和密度泛函理论计算进行分析。该研究提供了关于苯甲酰胺的几何和电子性质的见解,这对于开发新化合物至关重要(Demir et al., 2015)。

神经阻滞活性:对苯甲酰胺的合成和评估以及其潜在神经阻滞活性的研究,重点关注它们对大鼠刻板行为的影响。这项研究突显了苯甲酰胺在治疗精神病中的治疗潜力(Iwanami et al., 1981)。

光催化降解:一项关于与苯甲酰胺相关的化合物丙唑胺的光催化降解研究,考察了吸附剂支持物的使用以增强矿化速率。这项研究对环境科学和技术具有重要意义(Torimoto et al., 1996)。

抗惊厥活性:关于从苯甲酰胺衍生的烯胺酮的合成及其抗惊厥活性的研究,为这些化合物的结构活性相关性提供了见解。这项研究对于新抗惊厥药物的开发具有重要意义(Scott et al., 1993)。

抗菌特性:一项关于苯甲酰胺的硫脲衍生物的抗菌活性研究,调查了它们对细菌细胞的抗菌活性。研究结果有助于开发具有抗生物膜特性的新型抗菌剂(Limban et al., 2011)。

属性

IUPAC Name |

3,4-dichloro-N-[(3-methoxythiolan-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO2S/c1-18-13(4-5-19-8-13)7-16-12(17)9-2-3-10(14)11(15)6-9/h2-3,6H,4-5,7-8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASQYIINLPVLEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide](/img/structure/B2497460.png)

![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497462.png)

![(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497463.png)

![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497466.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-ethoxyacetamide](/img/structure/B2497470.png)

![Propan-2-yl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2497471.png)

![N-(1-cyanocyclohexyl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide](/img/structure/B2497473.png)

![2-methyl-4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2497476.png)

![Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B2497479.png)